molecular formula C15H20N2O2S B7785053 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine CAS No. 924846-86-6

4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine

Cat. No.: B7785053
CAS No.: 924846-86-6
M. Wt: 292.4 g/mol
InChI Key: MNWQALHJSCUIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a phenylsulfonyl group attached to the pyrrole ring, along with dimethyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine: Similar structure with an allyl group instead of a propyl group.

    4,5-Dimethyl-3-(phenylsulfonyl)-2-thiophenamine: Contains a thiophene ring instead of a pyrrole ring.

Uniqueness

4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine is unique due to the presence of both dimethyl and propyl substituents on the pyrrole ring, along with the phenylsulfonyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h5-9H,4,10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWQALHJSCUIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194798
Record name 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924846-86-6
Record name 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924846-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.